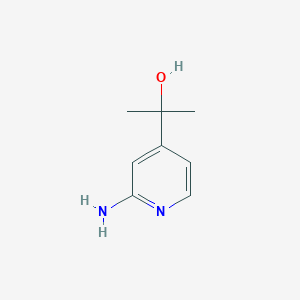

2-(2-Amino-4-pyridyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

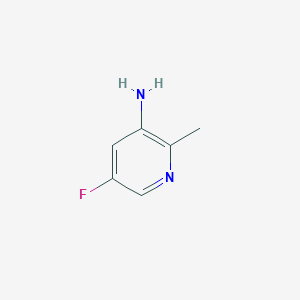

2-(2-Amino-4-pyridyl)-2-propanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

2-(2-Amino-4-pyridyl)-2-propanol serves as a key component in catalytic systems for the transfer hydrogenation of carbonyl derivatives, leveraging abundant manganese as the transition metal. This process exhibits remarkable efficiency even at room temperature and with low catalyst loading, highlighting the compound's role in facilitating the reduction of a wide variety of carbonyl derivatives using 2-propanol as a hydrogen donor (Bruneau‐Voisine et al., 2017). Furthermore, it has been involved in the stereoselective synthesis of key intermediates in pharmaceutical development, showcasing its importance in the production of complex organic molecules (Zhong et al., 1999).

Material Science

In material science, this compound contributes to the development of polymeric materials with enhanced properties. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines, including this compound, to form amine-treated polymers. These modified polymers exhibit increased swelling degrees and thermal stability, making them suitable for medical applications and highlighting the compound's role in creating materials with specific functional properties (Aly & El-Mohdy, 2015).

Organic Frameworks and Gas Storage

This compound is instrumental in the synthesis of supramolecular organic frameworks with potential applications in gas storage. Its ability to participate in strong hydrogen bonding and π-π interactions facilitates the creation of structures with permanent porosity, capable of adsorbing significant amounts of gases. This property is crucial for developing new materials for gas storage and separation technologies, reflecting the compound's contribution to environmental sustainability (Yang et al., 2010).

Heterocyclic Compound Synthesis

The compound also plays a pivotal role in the synthesis of heterocyclic compounds , serving as a building block for the construction of complex molecular architectures. This is exemplified by its involvement in the formation of pyrido[1,2-a]benzimidazole under metal-free conditions, offering a sustainable approach to the synthesis of this important heterocyclic scaffold. Such contributions are vital for the development of new drugs and materials with advanced functionalities (Xie et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds such as 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds target organisms causing sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .

Mode of Action

Similar compounds such as metal (ii) complexes with pyrimidine derivative ligands have been found to bind with calf thymus (ct) dna via groove binding mode .

Biochemical Pathways

Similar compounds such as 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds such as 2-aminopyrimidine derivatives have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have a significant impact on the cellular processes of these organisms.

Propriétés

IUPAC Name |

2-(2-aminopyridin-4-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUDKROAZXOJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NC=C1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)

![8-(2-furylmethyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2724907.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)

![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2724913.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2724918.png)

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide](/img/structure/B2724921.png)